Advanced Technical Guide: (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid in Drug Discovery
Advanced Technical Guide: (3R)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. (3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid (CAS: 1270282-81-9) represents a highly specialized, chiral building block that bridges the structural rigidity of β -amino acids with the orthogonal reactivity of a halogenated heteroaromatic ring.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical descriptors. Here, we will dissect the mechanistic rationale behind utilizing this specific scaffold, detail a self-validating enantioselective synthetic protocol, and explore its downstream applications in late-stage functionalization.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of this molecule is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes the core metrics required for analytical tracking and formulation[1],[2].
| Property | Value | Synthetic / Biological Implication |
| Chemical Name | (3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid | Stereospecificity dictates receptor binding affinity. |
| CAS Number | 1270282-81-9 | Unique identifier for the (3R) enantiomer. |
| Molecular Formula | C 7 H 8 BrNO 3 | Contains a heavy halogen, yielding a distinct isotopic signature. |
| Molecular Weight | 234.05 g/mol | Low molecular weight allows for extensive downstream elaboration. |
| TPSA | 76.5 Ų | Optimal for oral bioavailability in small-molecule drug design. |
| XLogP3 | -1.8 (est.) | High hydrophilicity; requires careful phase-separation during extraction. |
| Density | 1.711 g/cm³ | High density driven by the bromine atom. |
Strategic Rationale in Medicinal Chemistry
The selection of (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid is rarely arbitrary. It is engineered to solve specific pharmacokinetic and synthetic challenges in drug development, particularly in the creation of[3].
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The β -Amino Acid Core: Unlike natural α -amino acids, β -amino acids possess an additional methylene carbon between the amino and carboxyl groups. This structural shift prevents recognition by endogenous proteases, dramatically increasing the proteolytic half-life of the resulting peptide therapeutics. Furthermore, they induce highly stable secondary structures, such as β -helices, which are ideal for disrupting protein-protein interactions.
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The Furan Bioisostere: The furan ring serves as an oxygen-containing bioisostere for phenyl or pyrrole rings. It alters the dipole moment and introduces a unique binding angle within the target receptor's hydrophobic pocket.
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The 5-Bromo Handle: The bromine atom at the 5-position of the furan ring is a synthetic anchor. It provides orthogonal reactivity, allowing chemists to perform late-stage C-C bond formations without disrupting the delicate β -amino acid stereocenter.
Caption: Pharmacophore mapping of the beta-amino acid scaffold and its functional implications.
Enantioselective Synthesis & Self-Validating Protocol
Achieving the absolute (3R) configuration requires rigorous asymmetric induction. The following protocol utilizes an Ellman's chiral sulfinamide approach coupled with a diastereoselective Reformatsky-type addition.
Crucial Note on Methodology: A robust protocol must be a self-validating system. We do not blindly proceed from step A to step C; we integrate analytical checkpoints to verify causality and success at every transition[4].
Phase 1: Chiral Imine Condensation
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Causality: To establish a stereocenter at the C3 position, the achiral starting material (5-bromofuran-2-carboxaldehyde) must be desymmetrized. Condensing it with (R)-tert-butanesulfinamide creates a chiral environment where the bulky tert-butyl group sterically dictates the facial selectivity of the incoming nucleophile.
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Step 1: Dissolve 5-bromofuran-2-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.
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Step 2: Add Ti(OEt) 4 (2.0 eq) dropwise at room temperature. Mechanism: Ti(OEt) 4 acts dually as a Lewis acid catalyst to activate the aldehyde and as an irreversible water scavenger to drive the equilibrium toward the imine.
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Step 3: Stir for 12 hours under an inert argon atmosphere.
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Validation Checkpoint 1: Quench a 50 μ L aliquot and analyze via 1 H-NMR. The complete disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the imine proton signal (~8.5 ppm) validates the successful formation of the chiral imine. Do not proceed if the aldehyde peak remains >5%.
Phase 2: Diastereoselective Reformatsky-Type Addition
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Causality: Carbon-carbon bond formation requires a nucleophile. A zinc enolate (derived from ethyl bromoacetate) is strictly preferred over a lithium enolate. Zinc coordinates with the sulfinyl oxygen, forming a highly organized, rigid Zimmerman-Traxler-like six-membered transition state that maximizes diastereomeric excess (de).
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Step 1: In a separate flame-dried flask, activate zinc dust with 1,2-dibromoethane and TMSCl in THF.
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Step 2: Add ethyl bromoacetate (2.0 eq) to generate the zinc enolate.
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Step 3: Cool the imine solution from Phase 1 to -40°C. Slowly transfer the zinc enolate via cannula.
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Step 4: Stir for 4 hours, allowing the temperature to gradually rise to -10°C.
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Validation Checkpoint 2: Perform chiral HPLC on a quenched micro-scale sample. A diastereomeric ratio (dr) of >95:5 is required. If the dr is lower, it indicates that thermal control during the enolate addition was insufficient, leading to competitive attack on the unshielded face.
Phase 3: Auxiliary Cleavage and Saponification
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Causality: The tert-butanesulfinyl group and the ethyl ester must be removed to yield the final zwitterionic β -amino acid.
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Step 1: Treat the intermediate with 4M HCl in dioxane at room temperature for 2 hours to selectively cleave the sulfinyl group.
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Step 2: Evaporate the solvent, redissolve the residue in a 1:1 mixture of THF/H 2 O, and add LiOH (3.0 eq) to saponify the ester.
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Step 3: Adjust the pH to the isoelectric point (~pH 5.5) using 1M HCl to precipitate the product.
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Validation Checkpoint 3: Isolate the precipitate and analyze via LC-MS. The mass spectrum must show the characteristic bromine isotopic doublet at m/z [M+H] + = 234.0 and 236.0 in a 1:1 ratio. Polarimetry must be used to confirm the specific rotation aligns with the (3R) absolute configuration[2].
Caption: Enantioselective synthesis workflow utilizing a chiral sulfinamide auxiliary.
Late-Stage Functionalization Strategies
The true power of (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid lies in its utility as a central hub for generating vast libraries of structurally diverse [5]. By temporarily protecting the amino and carboxyl groups (e.g., as a Boc-protected methyl ester), the 5-bromo position becomes a prime candidate for Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura Coupling: Reacting the scaffold with various aryl or heteroaryl boronic acids (using Pd(dppf)Cl 2 and K 2 CO 3 ) allows for the rapid extension of the π -system, tuning the molecule's interaction with hydrophobic binding pockets.
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Sonogashira Coupling: The introduction of terminal alkynes (using Pd(PPh 3 ) 4 and CuI) provides a rigid, linear vector to probe deep receptor cavities or to serve as a handle for subsequent "Click" chemistry (CuAAC).
Caption: Late-stage functionalization pathways leveraging the 5-bromofuran handle.
Conclusion
(3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is far more than a simple catalog chemical; it is a meticulously designed architectural node for advanced drug discovery. By understanding the causality behind its structural components—from the proteolytic resistance of the β -amino acid core to the orthogonal reactivity of the bromofuran moiety—researchers can leverage this molecule to systematically design next-generation therapeutics. The self-validating synthetic protocols outlined herein ensure that stereochemical integrity is maintained, bridging the gap between theoretical design and practical laboratory execution.
References
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Title: Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors Source: MDPI URL: [Link] Index: [3]
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Title: Stereoselective synthesis of β 2-amino acids by Michael addition of diorgano zinc reagents to nitro acrylates Source: ResearchGate URL: [Link] Index: [4]
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Title: US9518034B2 - Synthesis of chiral enaminones, their derivatives, and bioactivity studies thereof Source: Google Patents URL: Index: [5]
Sources
- 1. echemi.com [echemi.com]
- 2. CAS:1270282-81-9(3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid-毕得医药 [bidepharm.com]
- 3. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US9518034B2 - Synthesis of chiral enaminones, their derivatives, and bioactivity studies thereof - Google Patents [patents.google.com]
